molecular formula C43H76O8 B144322 4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid CAS No. 129445-40-5

4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid

Cat. No. B144322
CAS RN: 129445-40-5
M. Wt: 721.1 g/mol
InChI Key: VZGIZLLBNVAMQT-YAFCTCPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid, also known as OOPA, is a synthetic compound that has been widely studied for its potential use in scientific research. OOPA is a complex molecule that has a unique structure and properties that make it an ideal candidate for scientific applications. In

Scientific Research Applications

4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer.

Mechanism of Action

The mechanism of action of 4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid is complex and not fully understood. It is believed that this compound exerts its biological effects by modulating the activity of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to activate certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in inflammation and cancer. This compound has also been found to activate certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer. This compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. This compound has been extensively studied for its potential use in scientific research, which means that there is a wealth of information available on its properties and effects. However, there are also some limitations to the use of this compound in lab experiments. This compound is a complex molecule that may be difficult to work with, and its effects may be difficult to measure accurately.

Future Directions

There are several future directions for research on 4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid. One area of interest is the development of new synthetic methods for this compound that may be more efficient or cost-effective. Another area of interest is the exploration of new applications for this compound, such as its use in the treatment of other diseases or conditions. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on cells and tissues.

Synthesis Methods

The synthesis of 4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid is a complex process that involves several steps. The starting material for the synthesis is octadec-9-enoic acid, which is converted to its methyl ester using methanol and hydrochloric acid. The resulting methyl ester is then reacted with propylene oxide to form the corresponding propoxylated derivative. This intermediate is then reacted with maleic anhydride to form the final product, this compound.

properties

CAS RN

129445-40-5

Molecular Formula

C43H76O8

Molecular Weight

721.1 g/mol

IUPAC Name

4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid

InChI

InChI=1S/C43H76O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(46)49-37-39(38-50-42(47)36-35-40(44)45)51-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38H2,1-2H3,(H,44,45)/b19-17-,20-18+

InChI Key

VZGIZLLBNVAMQT-YAFCTCPESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC

synonyms

1,2-dioleoyl-3-succinylglycerol
1,2-dioleoyl-3-succinylglycerol, R-(Z,Z)-isomer
1,2-DOSG

Origin of Product

United States

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